molecular formula C8H5BrN2O B1442241 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile CAS No. 887595-07-5

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile

Cat. No. B1442241
CAS RN: 887595-07-5
M. Wt: 225.04 g/mol
InChI Key: KJYCVCNIFPOYLQ-UHFFFAOYSA-N
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Description

The compound “6-Bromo-pyridin-2-yl” is a brominated pyridine . It’s used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “6-Bromo-pyridin-2-yl” compounds can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “(6-Bromo-pyridin-2-yl)methanol” include a melting point of 34-39 °C (lit.), a boiling point of 246 °C (lit.), and a molecular weight of 188.02 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is instrumental in the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. These compounds are synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, showing the versatility of bromo-pyridinyl compounds in constructing complex heterocyclic frameworks. The newly synthesized molecules are characterized by elemental analysis, spectral data, and chemical transformation studies, showcasing their potential in drug development and material science (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antibacterial Activity

Another research application involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, further processed to yield cyanopyridine derivatives with antibacterial properties. This highlights the compound's contribution to developing new antimicrobials. The synthesized derivatives demonstrate significant activity against various aerobic and anaerobic bacteria, suggesting their potential as lead compounds in antibacterial drug discovery (Bogdanowicz et al., 2013).

Crystal Structure Analysis

The compound also serves as a foundation for studying crystal and molecular structures, as seen in the investigation of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Through single-crystal X-ray diffraction, researchers can delve into the molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing, providing insights into the solid-state properties of such materials. These studies are crucial for understanding the intermolecular interactions that influence the material's stability and reactivity (Rodi et al., 2013).

Fluorescence Properties

Research into the fluorescence properties of 3-pyridinecarbonitriles with amino acid function illustrates another dimension of this compound's utility. The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence evaluation opens new avenues in developing fluorescent markers and sensors. These studies are fundamental in advancing optical materials and biological labeling techniques, showcasing the potential of 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile derivatives in photophysical applications (Girgis, Kalmouch, & Hosni, 2004).

Safety and Hazards

The compound “(6-Bromo-pyridin-2-yl)methanol” is classified as an irritant. It may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(6-bromopyridin-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYCVCNIFPOYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697243
Record name 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile

CAS RN

887595-07-5
Record name 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.6 g, 60% in oil, 15.7 mmol) in anhydrous THF (70 mL) was added dropwise anhydrous acetonitrile (1.02 mL, 19.6 mmol). The mixture was stirred for about 30 min at rt and then ethyl 6-bromopyridine-2-carboxylate (3.00 g, 13.0 mmol, Apollo Scientific) was added. Subsequently, the resulting mixture was heated under reflux, for about 2 h. After cooling to rt, the volatiles were removed in vacuo and to the residue was added saturated aqueous ammonium chloride (150 mL) and ethyl acetate (600 mL). The resulting layers were separated, and the aqueous layer was extracted with ethyl acetate (2×125 mL). The combined organic layers were washed with water (2×100 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, ethyl acetate/hexanes 1:3) to give crude 3-(6-bromo-2-pyridyl)-3-oxo-propanenitrile (1.71 g, 7.6 mmol, 58%), as a pale yellow solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 4.38 (2 H, s); 7.74-7.84 (2 H, m); 8.08 (1 H, dd, J=2 Hz, 6.5 Hz).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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